Ceranib 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

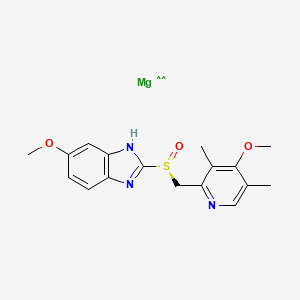

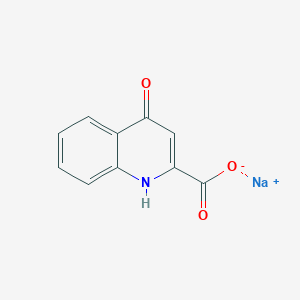

Ceranib 1 is a small molecule inhibitor of ceramidase, an enzyme that hydrolyzes ceramide into sphingosine. Ceramide and sphingosine are bioactive sphingolipids involved in various cellular processes, including apoptosis, proliferation, and differentiation. This compound has been identified as a potential anticancer agent due to its ability to induce the accumulation of ceramide, leading to apoptosis in cancer cells .

Wirkmechanismus

Target of Action

Ceranib 1 primarily targets ceramidases , enzymes responsible for the hydrolysis of ceramide into sphingosine and fatty acid . Ceramidases play a crucial role in sphingolipid metabolism, influencing cell survival, apoptosis, and inflammation .

Mode of Action

This compound inhibits ceramidase activity, leading to the accumulation of ceramide and a reduction in sphingosine and sphingosine-1-phosphate (S1P) levels . This inhibition disrupts the balance between pro-apoptotic ceramide and pro-survival S1P, promoting apoptosis and inhibiting cell proliferation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ceranib 1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of an amide bond and subsequent modifications to introduce the desired functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: Ceranib 1 primarily undergoes hydrolysis reactions due to its role as a ceramidase inhibitor. It interacts with ceramidase enzymes, preventing the hydrolysis of ceramide into sphingosine .

Common Reagents and Conditions: The reactions involving this compound typically require organic solvents, such as dimethyl sulfoxide (DMSO), and specific buffer systems to maintain the appropriate pH for enzyme inhibition. The conditions are carefully controlled to ensure the stability and activity of the compound .

Major Products: The major product of the reaction involving this compound is the accumulation of ceramide, as the inhibition of ceramidase prevents its conversion to sphingosine. This accumulation of ceramide leads to apoptosis in cancer cells .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Ceranib 1 is used as a tool compound to study the role of ceramidase in sphingolipid metabolism and its impact on cellular processes .

Biology: In biological research, this compound is employed to investigate the mechanisms of apoptosis and cell proliferation. It helps in understanding the balance between ceramide and sphingosine-1-phosphate in regulating cell fate .

Medicine: this compound has shown promise as an anticancer agent. It induces apoptosis in cancer cells by increasing ceramide levels, making it a potential candidate for cancer therapy .

Industry: In the pharmaceutical industry, this compound is being explored for its potential to enhance the efficacy of existing anticancer drugs. It is also being studied for its role in overcoming drug resistance in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

- Ceranib 2

- N-oleoylethanolamine

- D-e-MAPP (1S, 2R)-2-N-myristoylamino-1-phenyl-1-propanol

- D-NMAPPD (1R, 2R)-2-N-myristoylamino-1-(4-nitrophenyl)-1,3-propandiol

Comparison: Ceranib 1 is unique in its potency and specificity as a ceramidase inhibitor. Compared to other inhibitors like N-oleoylethanolamine and D-e-MAPP, this compound has shown higher efficacy in inducing ceramide accumulation and apoptosis in cancer cells. Additionally, this compound meets the Lipinski “Rule of Five” requirements for a drug-like compound, making it more suitable for therapeutic development .

Eigenschaften

CAS-Nummer |

328076-61-5 |

|---|---|

Molekularformel |

C26H21NO3 |

Molekulargewicht |

395.45 |

Synonyme |

3-[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-6-methyl-4-phenyl-2(1H)-quinolinone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B1139116.png)

![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B1139121.png)